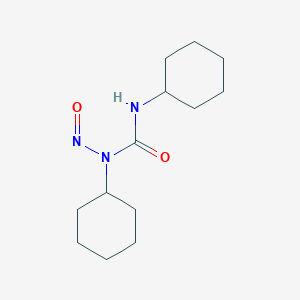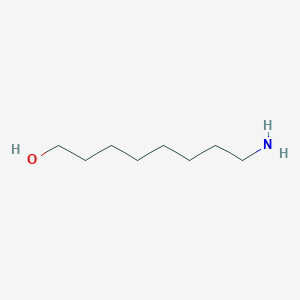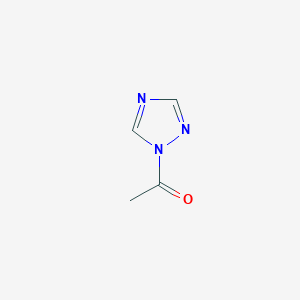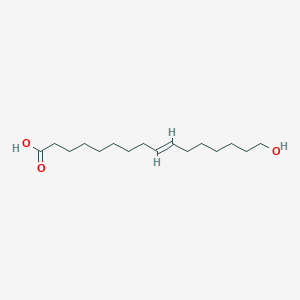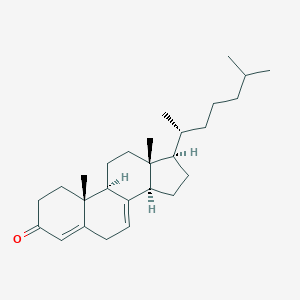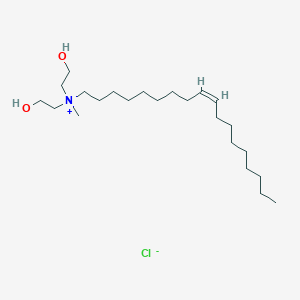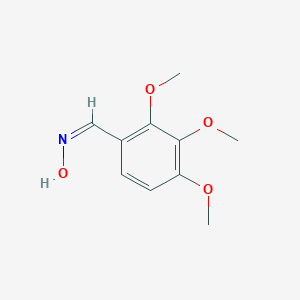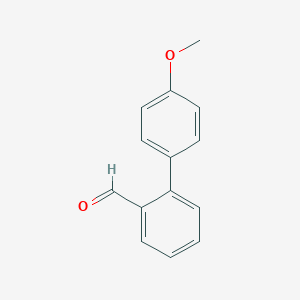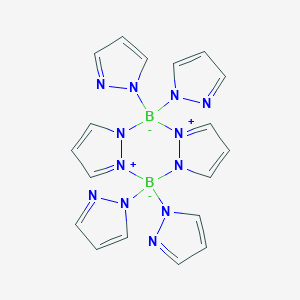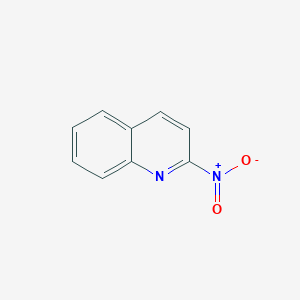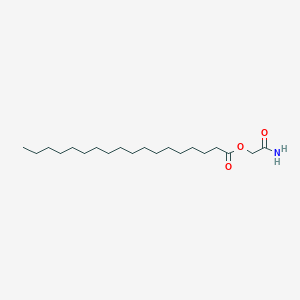
2-Amino-2-oxoethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxoethyl stearate, also known as AOES, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of stearic acid, a common fatty acid found in animal and vegetable fats. AOES has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-Amino-2-oxoethyl stearate is not fully understood, but it is thought to involve the disruption of bacterial cell membranes. This may be due to the presence of the amino and oxoethyl groups in the molecule, which may interact with the lipid bilayer of the cell membrane.
Biochemical And Physiological Effects
2-Amino-2-oxoethyl stearate has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and antioxidant properties, it has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. Additionally, 2-Amino-2-oxoethyl stearate has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-Amino-2-oxoethyl stearate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
However, there are also limitations to the use of 2-Amino-2-oxoethyl stearate in laboratory experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, it may not be effective against all types of bacteria, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Amino-2-oxoethyl stearate. One area of interest is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in the treatment of various diseases. Finally, studies could investigate the effects of 2-Amino-2-oxoethyl stearate on different types of cells and tissues, in order to better understand its potential uses in different areas of research.
Synthesis Methods
2-Amino-2-oxoethyl stearate can be synthesized through a process known as esterification. This involves reacting stearic acid with an amine, such as ethanolamine, in the presence of a catalyst. The resulting product is 2-Amino-2-oxoethyl stearate, which can be purified through various methods, including recrystallization and column chromatography.
Scientific Research Applications
2-Amino-2-oxoethyl stearate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 2-Amino-2-oxoethyl stearate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
properties
CAS RN |
16509-77-6 |
|---|---|
Product Name |
2-Amino-2-oxoethyl stearate |
Molecular Formula |
C20H39NO3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) octadecanoate |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H2,21,22) |
InChI Key |
XDJMWTMWHKGSEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N |
Other CAS RN |
16509-77-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




